molecular formula C23H24O5 B11631970 Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate

Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate

Cat. No.: B11631970
M. Wt: 380.4 g/mol
InChI Key: QBGTZYZXKLXEOZ-UHFFFAOYSA-N
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Description

Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate is a synthetic organic compound with the molecular formula C23H24O5 and a molecular weight of 380.445 g/mol . This compound belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate typically involves the esterification of the corresponding acid with isopropyl alcohol. One common method involves the reaction of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one with benzyl bromide to form the benzyl ether, followed by esterification with isopropyl bromoacetate in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial availability. the general principles of esterification and etherification reactions apply, with optimization for scale-up involving considerations of reaction time, temperature, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Benzyl alcohols or benzoic acids.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl ethers or esters.

Mechanism of Action

The mechanism of action of Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s coumarin core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate is unique due to its specific ester and ether functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a coumarin core with benzyl and isopropyl groups makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

propan-2-yl 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C23H24O5/c1-14(2)27-21(24)13-26-20-11-10-18-15(3)19(12-17-8-6-5-7-9-17)23(25)28-22(18)16(20)4/h5-11,14H,12-13H2,1-4H3

InChI Key

QBGTZYZXKLXEOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)C)CC3=CC=CC=C3

Origin of Product

United States

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